molecular formula C28H38F3N3O6S B12371976 [9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

Cat. No.: B12371976
M. Wt: 601.7 g/mol
InChI Key: IRHCASXKSKJKKX-UHFFFAOYSA-N
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Description

[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid is a complex organic compound with a unique structure that includes a quinoline core, a pyrano ring, and various functional groups such as amino, oxo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Construction of the Pyrano Ring: This involves a cyclization reaction, often using a Lewis acid catalyst.

    Functional Group Modifications: Introduction of the amino, oxo, and trifluoromethyl groups through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxo groups.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with biological targets relevant to diseases such as cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their medicinal properties.

    Pyrano Compounds: Pyrano derivatives are used in various applications, including as pharmaceuticals and agrochemicals.

Uniqueness

What sets [9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid apart is its combination of functional groups and structural complexity

Properties

Molecular Formula

C28H38F3N3O6S

Molecular Weight

601.7 g/mol

IUPAC Name

[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

InChI

InChI=1S/C28H38F3N3O6S/c1-27(2)17-19(18-41(37,38)39)20-14-21-22(28(29,30)31)15-26(36)40-24(21)16-23(20)34(27)13-9-5-6-10-25(35)33-12-8-4-3-7-11-32/h14-17H,3-13,18,32H2,1-2H3,(H,33,35)(H,37,38,39)

InChI Key

IRHCASXKSKJKKX-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C(N1CCCCCC(=O)NCCCCCCN)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C

Origin of Product

United States

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